molecular formula C18H16N2O2S2 B2924349 (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide CAS No. 2035001-64-8

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide

Cat. No. B2924349
CAS RN: 2035001-64-8
M. Wt: 356.46
InChI Key: GWCSWQLHLUHUHJ-FMIVXFBMSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The unique photophysical properties of thiophene-derived molecules include a larger molar extinction coefficient and high fluorescence quantum yield .

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involving this compound centers on its synthesis and the exploration of its chemical properties. The compound's structural characteristics enable its use in the synthesis of thiazoles and their derivatives, showcasing antimicrobial activities. Studies have highlighted the synthesis routes involving reactions with acetophenone to yield various derivatives, demonstrating the compound's versatility in chemical synthesis and its potential applications in developing antimicrobial agents (Wardkhan et al., 2008).

Applications in Nonlinear Optics

Research on derivatives of this compound has also delved into their applications in nonlinear optics. Studies on phenylethynylpyridinium derivatives, closely related to the core structure of the compound , have demonstrated their potential in second-order nonlinear optics due to their favorable structural and electronic properties. These derivatives have been synthesized and characterized, with findings suggesting their utility in enhancing optical nonlinearities, which are crucial for applications in photonic devices and materials (Umezawa et al., 2005).

Antimicrobial and Anticancer Activities

The structural motifs present in "(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide" and its analogs have been leveraged in the design and synthesis of compounds with potential antimicrobial and anticancer activities. Research has identified various substituted derivatives that exhibit promising biological activities, including inhibition of cancer cell growth and antimicrobial effects against a range of pathogens. This research avenue underscores the compound's potential as a scaffold for developing therapeutics targeting a broad spectrum of diseases (Szafrański & Sławiński, 2015).

Photophysical and Electro-Optic Applications

Derivatives of this compound have been explored for their photophysical properties and applications in electro-optic materials. The incorporation of heteroatoms and the manipulation of the molecular structure to include donor-acceptor motifs have enabled the development of fluorescent pH sensors and materials with tunable aggregation-induced emission (AIE) characteristics. These materials offer significant potential for sensing applications and the development of advanced optical and electronic devices (Yang et al., 2013).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

The design and synthesis of new molecular fluorescent probes using varieties of luminophores and binding sites is an attractive research area for many researchers due to their potential applications in analyzing environmental and biological samples . The pyrene luminophore has been extensively utilized in the past few decades to construct several new molecular architecture probes due to its unique structural features .

properties

IUPAC Name

(E)-2-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSWQLHLUHUHJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide

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